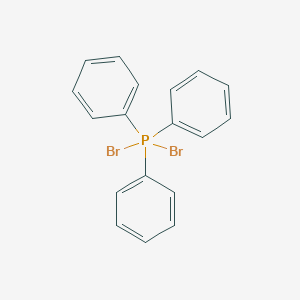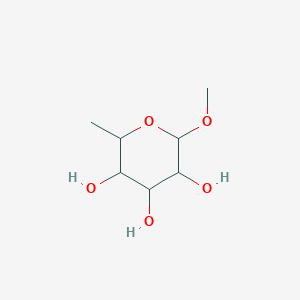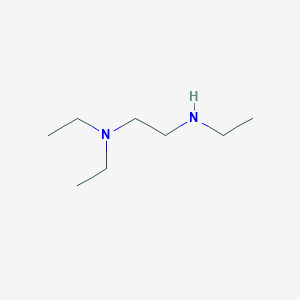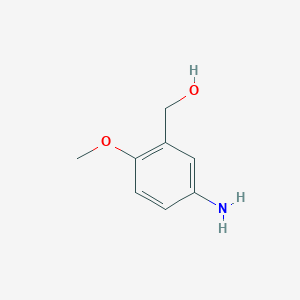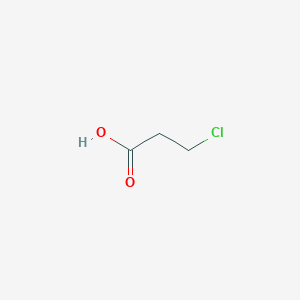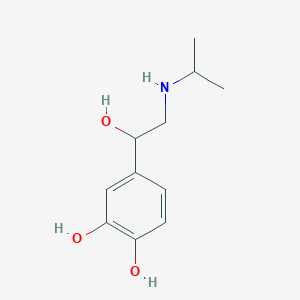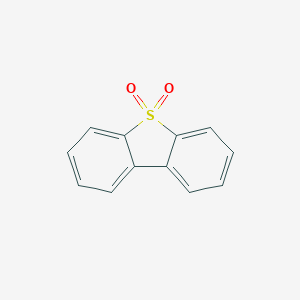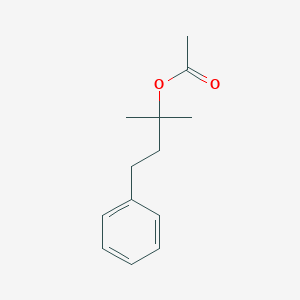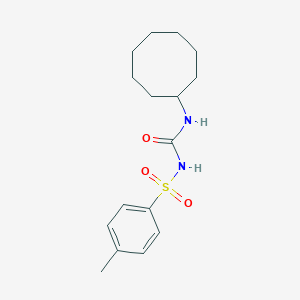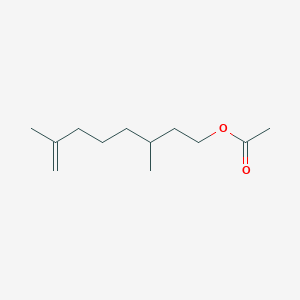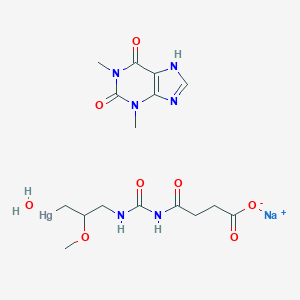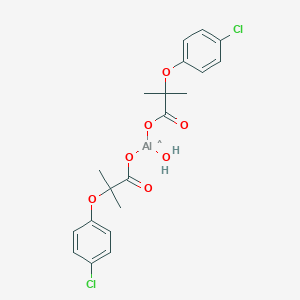![molecular formula C6H11NO2 B085628 1,4-Dioxa-7-azaspiro[4.4]nonane CAS No. 176-33-0](/img/structure/B85628.png)
1,4-Dioxa-7-azaspiro[4.4]nonane
概述
描述
1,4-Dioxa-7-azaspiro[44]nonane is an organic compound with the molecular formula C6H11NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioxa-7-azaspiro[4.4]nonane can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired spiro compound. The reaction can be represented as follows:
[ \text{Piperidine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key is to optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
化学反应分析
Types of Reactions
1,4-Dioxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
1,4-Dioxa-7-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1,4-Dioxa-7-azaspiro[4.4]nonane can be compared with other spiro compounds, such as:
- 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile
- 2,6-Dioxaspiro[3.3]heptane
- 3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane
These compounds share similar structural features but differ in their chemical properties and applications 1,4-Dioxa-7-azaspiro[4
属性
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUWLZSXWMCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569419 | |
| Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-33-0 | |
| Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-7-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 1,4-Dioxa-7-azaspiro[4.4]nonane motif contribute to the activity of HCV NS5A inhibitors?
A: While the precise mechanism of action isn't fully elucidated in the provided research [], the presence of the this compound motif within the larger inhibitor molecule (GSK2236805) is crucial for its potency. Researchers observed that this specific spiroketal pyrrolidine scaffold contributed to high inhibitory activity against HCV genotypes 1a and 1b, including the clinically relevant L31V and Y93H mutants []. This suggests the motif likely plays a role in binding to the NS5A protein, though further research is needed to determine the specific interactions and their impact on viral replication.
Q2: What is the significance of the in vitro and in vivo data presented for GSK2236805?
A: The research highlights that GSK2236805, containing the this compound motif, potently suppressed HCV RNA in a 20-day RNA reduction assay []. This in vitro data, combined with promising pharmacokinetic and safety profiles, led to the further development of GSK2236805 for clinical testing []. While the specific in vivo data isn't detailed in the provided abstracts, the progression to clinical trials suggests positive results in preclinical animal models. This advancement underscores the potential of compounds incorporating the this compound scaffold as future HCV therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
